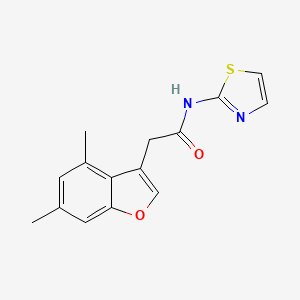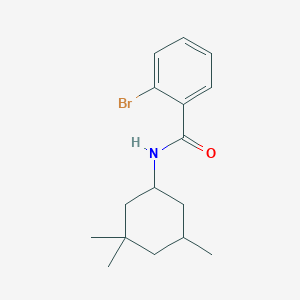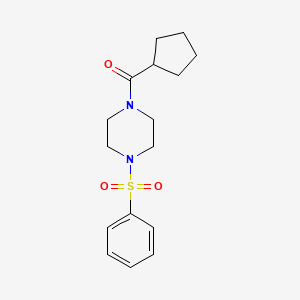![molecular formula C21H22N4O5 B5088281 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)
3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate, also known as JNJ-40411813, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an interesting topic of discussion.
Mechanism of Action
The mechanism of action of 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its anti-depressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate in lab experiments is that it has shown promising results in various studies, indicating its potential therapeutic applications. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate. One potential direction is to further study its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
In conclusion, 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications make it an interesting topic of discussion. While there are still many unknowns about its mechanism of action, further studies are needed to fully understand its potential uses and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate involves a multi-step process. The starting material for the synthesis is indole-3-carboxaldehyde, which is reacted with piperazine and isonicotinic acid to form the intermediate product. The intermediate product is then treated with oxalic acid to obtain the final product, 3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate.
Scientific Research Applications
3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C2H2O4/c24-19(15-5-7-20-8-6-15)23-11-9-22(10-12-23)14-16-13-21-18-4-2-1-3-17(16)18;3-1(4)2(5)6/h1-8,13,21H,9-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCBUCWGXNLVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5088233.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)




![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)

![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)